molecular formula C22H30O3S B14594940 4,4'-Sulfinylbis(2-tert-butyl-6-methylphenol) CAS No. 61185-52-2

4,4'-Sulfinylbis(2-tert-butyl-6-methylphenol)

Cat. No.: B14594940
CAS No.: 61185-52-2
M. Wt: 374.5 g/mol
InChI Key: KXURYFSHQCCKRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Sulfinylbis(2-tert-butyl-6-methylphenol) is an organic compound with the molecular formula C22H30O2S. This compound is known for its antioxidant properties and is used in various industrial applications. It is a derivative of phenol and contains two tert-butyl groups and a sulfinyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Sulfinylbis(2-tert-butyl-6-methylphenol) typically involves the reaction of 2-tert-butyl-6-methylphenol with sulfur-containing reagents. One common method is the oxidation of 4,4’-thiobis(2-tert-butyl-6-methylphenol) using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out in an organic solvent like toluene or tetrahydrofuran (THF) under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of 4,4’-Sulfinylbis(2-tert-butyl-6-methylphenol) is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters, including temperature, pressure, and the concentration of reactants. The final product is purified using techniques such as crystallization or distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions

4,4’-Sulfinylbis(2-tert-butyl-6-methylphenol) undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: It can be reduced back to the corresponding thiobis compound.

    Substitution: The phenolic hydroxyl groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Toluene, THF, dichloromethane.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: 4,4’-Thiobis(2-tert-butyl-6-methyl

Properties

IUPAC Name

2-tert-butyl-4-(3-tert-butyl-4-hydroxy-5-methylphenyl)sulfinyl-6-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O3S/c1-13-9-15(11-17(19(13)23)21(3,4)5)26(25)16-10-14(2)20(24)18(12-16)22(6,7)8/h9-12,23-24H,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXURYFSHQCCKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C(C)(C)C)S(=O)C2=CC(=C(C(=C2)C)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70819949
Record name 4,4'-Sulfinylbis(2-tert-butyl-6-methylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70819949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61185-52-2
Record name 4,4'-Sulfinylbis(2-tert-butyl-6-methylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70819949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.